MRT-81

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

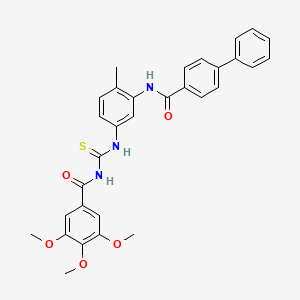

3,4,5-trimethoxy-N-[[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O5S/c1-19-10-15-24(32-31(40)34-30(36)23-16-26(37-2)28(39-4)27(17-23)38-3)18-25(19)33-29(35)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,33,35)(H2,32,34,36,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXQODCQOSYYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Targets of MRT-81

To the Attention of Researchers, Scientists, and Drug Development Professionals.

The query for the target of "MRT-81" presents an ambiguity, as the designation can refer to more than one investigational compound. This guide provides a comprehensive overview of the two most prominent drug candidates that could be identified by this term: KRM-II-81 , a positive allosteric modulator of GABAA receptors, and MRT-8102 , a molecular glue degrader targeting NEK7. A third, less characterized compound, This compound (C007B-375592) , is also briefly mentioned.

This document is structured to provide a detailed technical understanding of each compound, including their molecular targets, mechanisms of action, available preclinical data, and relevant experimental methodologies, in line with the requirements for an in-depth scientific resource.

Candidate 1: KRM-II-81 - A Selective GABAA Receptor Modulator

KRM-II-81 is an imidazodiazepine derivative that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors, with selectivity for subtypes containing α2 and α3 subunits.[1] This selectivity profile is hypothesized to confer anxiolytic, anticonvulsant, and antidepressant effects with a reduced liability for sedation and tolerance compared to non-selective benzodiazepines.[1][2]

Molecular Target and Mechanism of Action

The primary target of KRM-II-81 is the benzodiazepine binding site on the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Upon binding, KRM-II-81 enhances the effect of GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron, which leads to a decrease in neuronal excitability. Its preferential activity at α2/3-containing receptors is key to its therapeutic profile.[3]

Signaling Pathway of KRM-II-81 at the GABAA Receptor

Quantitative Preclinical Data

| Parameter | Value | Species/Assay | Reference |

| Potentiation of GABA currents (ED50) | 32 nM | Isolated rat dorsal-root ganglion cultures | [4] |

| Anticonvulsant Activity (ED50) | 19 mg/kg, i.p. | Lamotrigine-insensitive amygdala kindling model (rat) | |

| Anxiolytic-like Effects | Significant at 1 mg/kg | Elevated Plus Maze (mouse model of Dravet syndrome) | |

| Antinociceptive Effects | Attenuated formalin-induced flinching | Formalin Test (rat) |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the potentiation of GABA-evoked currents by KRM-II-81 in neurons.

-

Preparation: Acute brain slices (e.g., from hippocampus or dorsal root ganglion) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 and 5% CO2.

-

Recording: Whole-cell voltage-clamp recordings are made from identified neurons. The intracellular pipette solution contains a physiological concentration of chloride and a marker like biocytin for post-hoc cell identification.

-

Procedure: A baseline GABA-evoked current is established by puffing a low concentration of GABA onto the neuron. KRM-II-81 is then bath-applied at various concentrations, and the potentiation of the GABA-evoked current is measured.

-

Data Analysis: The increase in the amplitude or area of the GABA-evoked current in the presence of KRM-II-81 is quantified to determine the EC50.

Formalin-Induced Nociception Assay in Rats

-

Objective: To assess the analgesic properties of KRM-II-81.

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Procedure: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw. The animal is then placed in an observation chamber. Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection). KRM-II-81 or vehicle is administered (e.g., orally) prior to the formalin injection.

-

Data Analysis: The frequency or duration of nociceptive behaviors is quantified and compared between the drug-treated and vehicle-treated groups.

Elevated Plus Maze for Anxiety-Like Behavior

-

Objective: To evaluate the anxiolytic effects of KRM-II-81.

-

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

-

Procedure: Rodents are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The movements of the animal are tracked by an overhead camera and automated software. KRM-II-81 or vehicle is administered prior to the test.

-

Data Analysis: The time spent in the open arms versus the closed arms is the primary measure. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Candidate 2: MRT-8102 - A NEK7-Directed Molecular Glue Degrader

MRT-8102 is a first-in-class, orally bioavailable molecular glue degrader (MGD) developed by Monte Rosa Therapeutics. It is designed to selectively target and induce the degradation of the protein NIMA-related kinase 7 (NEK7), with the therapeutic goal of treating inflammatory diseases.

Molecular Target and Mechanism of Action

The target of MRT-8102 is NEK7 , a serine/threonine kinase that plays a crucial, non-enzymatic role in the assembly and activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).

MRT-8102 acts as a molecular glue, bringing NEK7 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NEK7. By eliminating NEK7, MRT-8102 prevents the assembly of the NLRP3 inflammasome, thereby inhibiting the downstream inflammatory cascade.

Mechanism of Action of MRT-8102

Quantitative Preclinical Data

| Parameter | Value | Species/Assay | Reference |

| NEK7 Degradation | Nanomolar concentrations | In vitro | |

| CRBN Binding (IC50) | 0.2 µM | HTRF Assay | |

| NEK7 Degradation (DC50) | 10 nM | CAL51 cells | |

| NEK7 Degradation (Dmax) | 89% | CAL51 cells | |

| Safety Margin | >200-fold exposure over projected human efficacious dose | GLP toxicology studies (rat and non-human primate) | |

| In Vivo Efficacy | Near-complete reduction of IL-1β and caspase-1 | Ex vivo stimulation of whole blood from orally dosed cynomolgus monkeys |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for CRBN Binding

-

Objective: To quantify the binding affinity of MRT-8102 to the E3 ligase component, Cereblon (CRBN).

-

Principle: HTRF is a proximity-based assay. A terbium cryptate-labeled donor molecule (e.g., anti-tag antibody) and a d2-labeled acceptor molecule (e.g., tagged CRBN) are used. When MRT-8102 displaces a known binder, the FRET signal decreases.

-

Procedure: The assay is typically performed in a microplate format. Recombinant CRBN, a fluorescently labeled tracer ligand, and varying concentrations of MRT-8102 are incubated. The HTRF signal is read on a compatible plate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of MRT-8102 concentration versus HTRF signal.

In Vitro NEK7 Degradation Assay

-

Objective: To determine the potency (DC50) and maximal degradation (Dmax) of NEK7 induced by MRT-8102.

-

Cell Lines: A human cell line endogenously expressing NEK7, such as CAL51, is used.

-

Procedure: Cells are treated with a serial dilution of MRT-8102 for a defined period (e.g., 24 hours). Following treatment, cells are lysed, and the protein concentration is determined.

-

Quantification: NEK7 protein levels are quantified by a suitable method, such as Western blot or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).

-

Data Analysis: The percentage of NEK7 remaining relative to a vehicle control is plotted against the concentration of MRT-8102 to determine the DC50 and Dmax.

Mouse Peritonitis Model

-

Objective: To evaluate the in vivo efficacy of MRT-8102 in a model of acute inflammation.

-

Procedure: Mice are treated with MRT-8102 or vehicle via oral gavage. After a specified time, peritonitis is induced by intraperitoneal injection of an inflammatory agent like zymosan or lipopolysaccharide (LPS). After a few hours, the peritoneal cavity is lavaged to collect immune cells and inflammatory mediators.

-

Data Analysis: The concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α) in the peritoneal lavage fluid are measured by ELISA or multiplex assay. A reduction in cytokine levels in the MRT-8102-treated group compared to the vehicle group indicates efficacy.

Candidate 3: this compound (C007B-375592)

A compound designated as "this compound" is listed in some chemical supply catalogs. The available information suggests it is an antagonist of Smoothened (Smo) agonist (SAG)-induced proliferation of rat granule cell precursors with an IC50 of less than 10 nM. It is also reported to inhibit the differentiation of mesenchymal pluripotent C3H10T1/2 cells into alkaline phosphatase-positive osteoblasts. Due to the limited publicly available data, a detailed technical guide on this compound cannot be provided at this time.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of this report. The information regarding investigational compounds is subject to change as research and development progresses.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Frontiers | Therapeutic effects of KRM-II-81, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]

- 3. respirerx.com [respirerx.com]

- 4. The α2,3-selective potentiator of GABAA receptors, KRM-II-81, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling MRT-81: A Potent Antagonist of the Smoothened Receptor for Targeted Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Smoothened (SMO) receptor antagonist, MRT-81, and its activity in the context of the Hedgehog (Hh) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hh pathway in oncology.

Introduction: The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] In adult tissues, the pathway is largely quiescent but can be aberrantly reactivated in various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and breast, where it drives tumor growth and survival.[3]

The central transducer of the Hh pathway is the seven-transmembrane protein Smoothened (SMO).[1][2] In the absence of Hh ligands (e.g., Sonic Hedgehog, Shh), the receptor Patched (PTCH) inhibits SMO activity. Upon Hh ligand binding to PTCH, this inhibition is relieved, leading to the activation of SMO and the subsequent downstream signaling cascade that culminates in the activation of GLI transcription factors and the expression of Hh target genes. Given its pivotal role, SMO has emerged as a key therapeutic target for cancers with a deregulated Hh pathway.

This compound is a potent and selective small-molecule antagonist of the Smoothened receptor, demonstrating significant inhibitory activity against the Hedgehog signaling pathway. This guide details the preclinical data on this compound, its mechanism of action, and the experimental protocols used for its characterization.

Quantitative Analysis of this compound Activity

This compound has been characterized through a series of in vitro assays to quantify its antagonist potency against the Smoothened receptor. The following tables summarize the key quantitative data.

| Assay Type | Cell Line/System | Agonist (Concentration) | Endpoint | IC50 (nM) | Reference(s) |

| Functional Antagonism | |||||

| Shh-light II Reporter Assay | Shh-light II (NIH/3T3) | ShhN | Luciferase Activity | 41 | |

| Osteoblast Differentiation | C3H10T1/2 | SAG (0.1 µM) | Alkaline Phosphatase | 64 | |

| Granule Cell Proliferation | Rat Cerebellar Granule Precursors | SAG (0.01 µM) | [³H]Thymidine Incorporation | < 10 | |

| Binding Affinity | |||||

| BODIPY-cyclopamine Competition | HEK293 cells expressing hSmo | - | BODIPY-cyclopamine Binding | 63 |

Mechanism of Action of this compound

This compound exerts its biological effects by directly binding to the Smoothened receptor and preventing its activation. This antagonist action effectively blocks the downstream signaling cascade of the Hedgehog pathway.

Hedgehog Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Shh-light II Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog pathway by utilizing a cell line (Shh-light II) that stably expresses a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

Materials:

-

Shh-light II cells (e.g., from ATCC or equivalent)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant N-terminal Sonic Hedgehog (ShhN)

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega or equivalent)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-light II cells in 96-well white, clear-bottom plates at a density of 2.5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Serum Starvation: The following day, replace the growth medium with DMEM containing 0.5% FBS and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM with 0.5% FBS. Add the diluted this compound to the wells, followed by the addition of a fixed concentration of ShhN (e.g., 3 nM) to stimulate the pathway. Include appropriate controls (vehicle + ShhN, vehicle only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

C3H10T1/2 Osteoblast Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of mesenchymal stem cells (C3H10T1/2) into osteoblasts, a process that can be induced by Smoothened agonists.

Materials:

-

C3H10T1/2 cells (ATCC or equivalent)

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Smoothened Agonist (SAG)

-

This compound

-

Alkaline Phosphatase (ALP) Assay Kit (colorimetric or fluorometric)

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed C3H10T1/2 cells in 24-well plates at a density of 5 x 10⁴ cells/well in Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to reach confluence.

-

Compound and Agonist Treatment: Once confluent, replace the medium with fresh Alpha-MEM containing 5% FBS. Add serial dilutions of this compound to the wells, followed by a fixed concentration of SAG (e.g., 100 nM).

-

Differentiation: Culture the cells for 5-7 days, changing the medium with fresh compounds every 2-3 days.

-

Alkaline Phosphatase Assay: After the differentiation period, wash the cells with PBS and lyse them. Measure the ALP activity in the cell lysates using an ALP assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the ALP activity to the total protein concentration in each well. Plot the normalized ALP activity against the concentration of this compound to determine the IC50 value.

Primary Cerebellar Granule Precursor (GCP) Proliferation Assay

This assay measures the anti-proliferative effect of this compound on primary GCPs, whose proliferation is dependent on Hedgehog signaling.

Materials:

-

Postnatal day 4-7 rat or mouse pups

-

Neurobasal medium

-

B27 supplement

-

Glutamax

-

Penicillin-Streptomycin solution

-

Smoothened Agonist (SAG)

-

This compound

-

[³H]Thymidine

-

96-well tissue culture plates, poly-D-lysine coated

-

Scintillation counter

Procedure:

-

GCP Isolation: Isolate cerebella from P4-P7 pups and dissociate the tissue to obtain a single-cell suspension of GCPs.

-

Cell Seeding: Plate the GCPs on poly-D-lysine coated 96-well plates at a density of 2 x 10⁵ cells/well in Neurobasal medium supplemented with B27, Glutamax, and Penicillin-Streptomycin.

-

Compound Treatment: After 24 hours, add serial dilutions of this compound to the wells, followed by a fixed concentration of SAG (e.g., 10 nM).

-

[³H]Thymidine Labeling: After 48 hours of treatment, add [³H]Thymidine (1 µCi/well) to each well and incubate for an additional 18-24 hours.

-

Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against the concentration of this compound to calculate the IC50 for inhibition of proliferation.

BODIPY-cyclopamine Competitive Binding Assay

This assay determines the ability of this compound to compete with a fluorescently labeled Smoothened antagonist, BODIPY-cyclopamine, for binding to the Smoothened receptor.

Materials:

-

HEK293 cells transiently or stably overexpressing human Smoothened (hSmo)

-

DMEM with 10% FBS and Penicillin-Streptomycin

-

BODIPY-cyclopamine

-

This compound

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Culture HEK293-hSmo cells to 80-90% confluency. Harvest the cells and resuspend them in binding buffer (e.g., PBS with 0.1% BSA).

-

Competition Reaction: In a 96-well plate, incubate a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) with serial dilutions of this compound and the HEK293-hSmo cells. Include wells with cells and BODIPY-cyclopamine only (total binding) and wells with a high concentration of an unlabeled competitor (e.g., cyclopamine) to determine non-specific binding.

-

Incubation: Incubate the plate for 2-4 hours at 4°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Subtract the non-specific binding from all readings to obtain specific binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a competition binding equation to determine the Ki or IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing a Smoothened antagonist like this compound and the logical relationship between its molecular action and cellular effects.

Conclusion

This compound is a potent Smoothened receptor antagonist with low nanomolar activity in various cell-based assays. Its mechanism of action involves the direct inhibition of SMO, leading to the suppression of the Hedgehog signaling pathway. The data presented in this guide highlight the potential of this compound as a valuable research tool for studying Hh signaling and as a promising candidate for the development of targeted therapies for Hh-driven cancers. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]

An In-depth Technical Guide on the Core of Hedgehog Pathway Inhibition by MRT-81

To Researchers, Scientists, and Drug Development Professionals,

This technical guide is designed to provide a comprehensive overview of the inhibition of the Hedgehog (Hh) signaling pathway by the molecule MRT-81. The content herein details the mechanism of action, presents quantitative data from key experiments, outlines methodological protocols, and includes visual representations of the signaling cascade and experimental workflows.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung, pancreatic, and breast cancers.[1][2] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH1).[1][3] In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound: A Novel Inhibitor of the Hedgehog Pathway

This compound has been identified as a potent and selective inhibitor of the Hedgehog signaling pathway. Its mechanism of action is centered on the direct antagonism of the Smoothened (SMO) receptor. By binding to SMO, this compound prevents the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade and inhibiting the transcriptional activity of GLI proteins.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting the Hedgehog pathway.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| GLI-Luciferase Reporter Assay | Shh-LIGHT2 | 5.2 |

| Bodipy-Cyclopamine Binding Assay | HEK293-SMO | 10.8 |

| Proliferation Assay | Daoy Medulloblastoma | 25.4 |

Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 78 |

| This compound | 100 | 95 |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.

GLI-Luciferase Reporter Assay

This assay is used to quantify the inhibition of Hedgehog pathway-dependent transcription.

-

Cell Culture: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 400 µg/ml G418, and 150 µg/ml zeocin.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well.

-

After 24 hours, the medium is replaced with low-serum medium (0.5% FBS) containing a Hedgehog agonist (e.g., SAG at 100 nM) and varying concentrations of this compound or vehicle control.

-

The plates are incubated for 48 hours.

-

Luciferase activity is measured using the Dual-Glo Luciferase Assay System (Promega) according to the manufacturer's instructions.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for cell viability and transfection efficiency.

-

IC50 values are calculated using a four-parameter logistic curve fit.

-

Bodipy-Cyclopamine Binding Assay

This competitive binding assay assesses the ability of this compound to displace a fluorescently labeled SMO antagonist.

-

Membrane Preparation: Membranes from HEK293 cells overexpressing human SMO are prepared by homogenization and centrifugation.

-

Assay Procedure:

-

Membranes are incubated with 5 nM Bodipy-cyclopamine and varying concentrations of this compound in a binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

-

The reaction is incubated for 2 hours at room temperature.

-

The amount of bound Bodipy-cyclopamine is measured using fluorescence polarization.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice are subcutaneously implanted with Daoy medulloblastoma cells.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound is administered orally once daily at the indicated doses. A vehicle control group is also included.

-

Tumor Measurement: Tumor volume is measured two to three times per week using calipers, and calculated using the formula: (length x width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for its evaluation.

Caption: The canonical Hedgehog signaling pathway.

Caption: Mechanism of action of this compound on the SMO receptor.

Caption: Experimental workflow for the development of this compound.

References

- 1. The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling inhibition blocks growth of resistant tumors through effects on tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

A Technical Whitepaper on the Discovery and Synthesis of a Next-Generation BRD9 Degrader for SMARCB1-Perturbed Cancers

Disclaimer: Publicly available scientific literature does not contain information on a compound designated "MRT-81." This document details the discovery and synthesis of CFT8634, a potent and selective BRD9 degrader for the treatment of SMarCB1-perturbed cancers, including Malignant Rhabdoid Tumors (MRT), and is presented as a representative case study.

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of CFT8634, an orally bioavailable heterobifunctional degrader targeting Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation for oncology applications.

Introduction: The Rationale for BRD9 Degradation in SMARCB1-Perturbed Cancers

Cancers with perturbations in the SMARCB1 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily B, member 1) gene, such as synovial sarcoma and malignant rhabdoid tumors (MRT), exhibit a synthetic lethal dependency on BRD9. BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2][3] In SMARCB1-perturbed cancers, the degradation of BRD9 has been identified as a promising therapeutic strategy.[1][3] CFT8634 is a heterobifunctional molecule designed to induce the degradation of BRD9 through the ubiquitin-proteasome system. It achieves this by forming a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.

Discovery of CFT8634: A Multi-Step Optimization Process

The discovery of CFT8634 involved a systematic medicinal chemistry effort to identify a potent, selective, and orally bioavailable BRD9 degrader.

Initial Screening and Lead Identification

The process began with the synthesis and screening of a library of approximately 50 compounds. This library was constructed using various BRD9-targeting ligands, linkers of different lengths and compositions, and multiple cereblon (CRBN) E3 ligase binding fragments. The primary assay for evaluating these compounds was a high-throughput screening method using HEK293T cells engineered to express BRD9 tagged with a HiBiT peptide for easy quantification.

Lead Optimization and Linker Excision Strategy

Initial lead compounds demonstrated potent degradation of BRD9 but also showed off-target effects and suboptimal physicochemical properties for oral administration. A key strategy employed in the optimization of the lead series was "linker excision," inspired by ternary complex modeling. This approach aimed to improve selectivity and oral bioavailability by removing superfluous linker atoms.

Quantitative Data Summary

The following tables summarize the key quantitative data for CFT8634 and its precursors.

Table 1: In Vitro Degradation Potency and Selectivity

| Compound | Target | DC50 (nM) | Emax (%) |

| CFT8634 | BRD9 | 2 - 3 | 4% |

| BRD4 | >10,000 | 75% | |

| Precursor 1 | BRD9 | 5 | 5% |

| BRD4 | 130 | 30% | |

| Precursor 2 | BRD9 | 4 | 6% |

| Precursor 3 | BRD9 | 11 | 5% |

DC50: Concentration required for 50% degradation of the target protein. Emax: Maximum degradation percentage achieved. Data sourced from.

Table 2: Pharmacokinetic Properties of CFT8634

| Parameter | Value |

| Oral Bioavailability (F) | 83% (in rats) |

| Clearance (Clobs) | 22 mL/min/kg (in rats) |

| hERG Inhibition | >30 µM |

Data sourced from.

Experimental Protocols

BRD9 Degradation Assay (HiBiT Assay)

-

Cell Line: HEK293T cells engineered to express BRD9 with a C-terminal HiBiT tag.

-

Compound Treatment: Cells were treated with varying concentrations of the degrader compounds for a specified duration (e.g., 2 hours).

-

Lysis and Detection: Cells were lysed, and the Nano-Glo® HiBiT Lytic Detection System was used to quantify the remaining BRD9-HiBiT protein levels via luminescence.

-

Data Analysis: Luminescence signals were normalized to vehicle-treated controls to determine the percentage of remaining protein. DC50 and Emax values were calculated from the dose-response curves.

In Vivo Xenograft Models

-

Animal Models: Immunocompromised mice were implanted with tumor cells from human synovial sarcoma or SMARCB1-null cancer cell lines.

-

Dosing: CFT8634 was administered orally at various dose levels and schedules.

-

Efficacy Assessment: Tumor growth was monitored over time by measuring tumor volume. Tumor growth inhibition was calculated relative to the vehicle-treated control group.

-

Pharmacodynamic Analysis: Tumor and plasma samples were collected at different time points to measure CFT8634 concentrations and BRD9 protein levels to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Visualizations

Signaling Pathway and Mechanism of Action

References

Technical Guide: Cellular Effects of MRT-2359 on Cancer Cell Lines

Disclaimer: Information regarding a compound specifically named "MRT-81" was not publicly available at the time of this writing. This guide details the known cellular effects of a similarly named investigational drug, MRT-2359 , developed by Monte Rosa Therapeutics. The data presented here is based on publicly accessible information and may not represent the complete profile of this compound.

This technical guide provides an in-depth overview of the preclinical data and mechanism of action for MRT-2359, a molecular glue degrader. The information is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics.

Overview of MRT-2359

MRT-2359 is a potent and selective molecular glue degrader that targets the translation termination factor GSPT1 (G1 to S phase transition 1). It is being developed for the treatment of cancers driven by MYC overexpression.[1] Cancers with high levels of MYC, a key oncogenic driver, have shown dependence on GSPT1, presenting a therapeutic window for GSPT1-directed therapy.[1]

Mechanism of Action

MRT-2359 functions by inducing the degradation of GSPT1. This targeted protein degradation is hypothesized to be particularly effective in cancer cells with high MYC expression. The proposed mechanism involves the formation of a ternary complex between GSPT1, the E3 ubiquitin ligase substrate receptor, and MRT-2359, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.

References

An In-depth Technical Guide to MRT68921: A Potent ULK1/2 Inhibitor for Developmental Biology Research

A Note on Nomenclature: This guide focuses on the compound MRT68921 . Initial searches for "MRT-81" did not yield a specific molecule in the context of developmental biology. It is highly probable that "this compound" was a typographical error for MRT68921, a well-characterized and potent inhibitor of the ULK1/2 kinases, which are central to autophagy and have significant roles in developmental processes.

Audience: This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of developmental biology, particularly the role of autophagy and its pharmacological modulation.

Executive Summary

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, differentiation, and development.[1][2] The Unc-51-like kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that are essential for the initiation of autophagy.[3][4] MRT68921 is a potent, dual inhibitor of ULK1 and ULK2, making it a valuable pharmacological tool to investigate the multifaceted roles of autophagy in developmental biology.[5] This guide provides a comprehensive overview of MRT68921, its mechanism of action, its relevance to developmental processes, quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

The Role of ULK1/2 and Autophagy in Developmental Biology

Autophagy is not merely a response to starvation but a key player in the profound cellular transformations that occur during embryonic development. Studies using genetic knockout models of autophagy-related (ATG) genes have revealed the essential nature of this pathway in mammalian development. Autophagy is crucial for:

-

Pre-implantation Development: Autophagy provides essential amino acids and energy for the fertilized oocyte and early embryo before implantation.

-

Cellular Remodeling and Differentiation: The differentiation of various cell types, such as erythrocytes, lymphocytes, and adipocytes, involves significant cellular remodeling, including the removal of organelles like mitochondria, a process mediated by autophagy.

-

Tissue Homeostasis: In terminally differentiated, long-lived cells such as neurons, autophagy is vital for quality control, removing aggregated proteins and damaged organelles to maintain cellular health.

-

Axon Guidance: Beyond its canonical role in autophagy, ULK1 has been shown to regulate axon guidance in the developing mouse forebrain through a non-autophagy-dependent pathway, highlighting its diverse functions in neural development.

Given these critical roles, the ability to pharmacologically inhibit ULK1 and ULK2 with a specific tool like MRT68921 offers a powerful approach to dissect the temporal and spatial functions of autophagy and ULK1/2 signaling in development.

MRT68921: A Potent Pharmacological Probe

MRT68921 is a selective, cell-permeable inhibitor of ULK1 and ULK2. Its primary mechanism of action is the inhibition of the kinase activity of ULK1 and ULK2, which are the most upstream kinases in the autophagy signaling cascade. This inhibition blocks the initiation of autophagosome formation and subsequent autophagic flux. While initially developed as a potential cancer therapeutic, its specificity for ULK1/2 makes it an excellent research tool for developmental biologists.

Quantitative Data for MRT68921

The following table summarizes the key quantitative metrics for MRT68921, providing researchers with essential data for experimental design.

| Parameter | Target | Value | Reference(s) |

| IC₅₀ | ULK1 | 2.9 nM | |

| ULK2 | 1.1 nM | ||

| Cytotoxic IC₅₀ | Various Cancer Cell Lines | 1.76 - 8.91 µM (after 24h) |

Signaling Pathways

The ULK1/2-Mediated Autophagy Initiation Pathway

The ULK1 complex, consisting of ULK1 (or ULK2), ATG13, FIP200, and ATG101, is the central hub for initiating autophagy. Its activity is tightly regulated by nutrient-sensing kinases. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon starvation or other stresses, mTORC1 is inhibited, and AMPK can activate the ULK1 complex, leading to the phosphorylation of downstream components of the autophagy machinery and the formation of the autophagosome. MRT68921 directly inhibits the kinase activity of ULK1/2, thus blocking this entire downstream cascade.

Caption: The ULK1/2-mediated autophagy initiation pathway and its inhibition by MRT68921.

Experimental Protocols

The following protocols provide detailed methodologies for using MRT68921 in a developmental biology research context.

Protocol 1: In Vitro Inhibition of Autophagy in a Neuronal Differentiation Model

This protocol describes how to assess the role of autophagy during the differentiation of a neural progenitor cell (NPC) line using MRT68921.

Materials:

-

Neural progenitor cell line (e.g., mouse embryonic stem cell-derived NPCs)

-

NPC proliferation medium and differentiation medium

-

MRT68921 (stock solution in DMSO, e.g., 10 mM)

-

Vehicle control (DMSO)

-

Cell culture plates and reagents

-

Antibodies for immunofluorescence (e.g., anti-LC3, anti-Tuj1 for neurons, anti-GFAP for astrocytes)

-

Fluorescence microscope

Methodology:

-

Cell Seeding: Plate NPCs on coated coverslips in proliferation medium.

-

Initiate Differentiation: Once cells reach desired confluency, switch to differentiation medium.

-

MRT68921 Treatment: Add MRT68921 to the differentiation medium at a final concentration of 1-5 µM. Include a vehicle-only (DMSO) control. A positive control for autophagy induction (e.g., starvation in EBSS for 2 hours) can also be included.

-

Incubation: Culture the cells for the desired differentiation period (e.g., 3-7 days), replacing the medium with fresh medium containing MRT68921 or vehicle every 2 days.

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100 in PBS.

-

Block with 5% BSA in PBS.

-

Incubate with primary antibodies (e.g., anti-LC3 and anti-Tuj1) overnight at 4°C.

-

Wash and incubate with fluorescently-labeled secondary antibodies.

-

Mount coverslips with DAPI-containing mounting medium.

-

-

Imaging and Analysis:

-

Capture images using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell to confirm autophagy inhibition.

-

Quantify the percentage of Tuj1-positive neurons to assess the effect of autophagy inhibition on neuronal differentiation.

-

Caption: Experimental workflow for assessing the role of autophagy in neuronal differentiation.

Protocol 2: Western Blot Analysis of ULK1 Activity

This protocol confirms the biochemical effect of MRT68921 by assessing the phosphorylation of ULK1 substrates.

Materials:

-

Cell or tissue lysates from MRT68921-treated and control samples

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system and membranes

-

Primary antibodies: anti-phospho-ATG13 (Ser318), anti-ATG13, anti-LC3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Sample Preparation: Lyse cells or tissues treated with MRT68921 or vehicle in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ATG13, anti-LC3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply chemiluminescent substrate and image the blot.

-

Analysis: Quantify band intensities. A decrease in the p-ATG13/total ATG13 ratio and an accumulation of LC3-II (in the presence of a lysosomal inhibitor like Bafilomycin A1) are indicative of ULK1 inhibition and blocked autophagic flux.

Caption: Western blot workflow to confirm biochemical inhibition of ULK1 by MRT68921.

Conclusion and Future Directions

MRT68921 is a powerful and specific inhibitor of ULK1 and ULK2, offering a crucial tool for dissecting the role of autophagy in developmental biology. By enabling the acute and reversible inhibition of autophagy's initiating kinases, researchers can move beyond genetic models to explore the dynamic requirements of this pathway in cell fate decisions, tissue morphogenesis, and developmental timing. Future research could leverage MRT68921 in various developmental models, including organoids and in vivo systems like zebrafish and mouse embryos, to further elucidate the intricate functions of ULK-mediated signaling in building a complex organism.

References

- 1. Autophagy in mammalian development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for MRT-81 (Hypothetical ULK1 Inhibitor)

Disclaimer: As of the last update, "MRT-81" is not a publicly documented experimental compound. The following application notes and protocols are provided as a representative guide for a hypothetical, novel autophagy inhibitor, presumed to be a selective ULK1 kinase inhibitor. The data and specific experimental conditions are illustrative and should be adapted for actual experimental contexts.

Application Notes

Introduction this compound is a potent, selective, and cell-permeable small molecule inhibitor of UNC-51-like kinase 1 (ULK1), a critical serine/threonine kinase that initiates the autophagy cascade.[1][2] Autophagy is a catabolic process involving the lysosomal degradation of cellular components, which can be upregulated in cancer cells to sustain survival under stress.[3] By inhibiting ULK1, this compound effectively blocks the formation of autophagosomes, leading to an accumulation of autophagy substrates like p62/SQSTM1 and preventing the conversion of LC3-I to LC3-II.[4][5] These notes provide protocols for assessing the cellular activity of this compound.

Mechanism of Action The initiation of autophagy is tightly regulated by the ULK1 kinase complex. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates ULK1. Conversely, under conditions of cellular stress or starvation, AMP-activated protein kinase (AMPK) activates ULK1, both directly through phosphorylation and indirectly by inhibiting mTORC1. Activated ULK1 then phosphorylates downstream components of the autophagy machinery, such as Beclin-1 and ATG13, to initiate the formation of the phagophore. This compound is hypothesized to bind to the ATP-binding pocket of ULK1, preventing its kinase activity and thereby halting autophagy induction.

Quantitative Data Summary

The inhibitory effects of this compound on cell proliferation have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |

| HCT116 | Colorectal Cancer | 8.9 |

| SUM159 | Triple-Negative Breast Cancer | 3.5 |

| PC-3 | Prostate Cancer | 12.1 |

| HepG2 | Hepatocellular Carcinoma | 15.4 |

Table 1: Hypothetical IC50 values for this compound in various cancer cell lines. These values are for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using Resazurin Assay

This protocol details the method for determining the cytotoxic or cytostatic effects of this compound on cultured cancer cells and calculating the IC50 value.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (0.15 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Plate reader with fluorescence capabilities (Ex/Em: 560/590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Resazurin Assay:

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a "media only" blank from all readings.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells.

-

Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model (log[inhibitor] vs. response) to calculate the IC50 value.

-

Protocol 2: Western Blotting for Autophagy Markers (LC3 and p62)

This protocol is used to assess the inhibition of autophagy by measuring the levels of key marker proteins LC3 and p62. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

Materials:

-

6-well plates

-

Cancer cells

-

Complete growth medium

-

This compound stock solution

-

Autophagy inducer (e.g., starvation medium - EBSS) or inhibitor (e.g., Bafilomycin A1)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed 500,000 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with this compound at a relevant concentration (e.g., 1X and 2X the IC50) for 24 hours. Include a vehicle control.

-

For autophagic flux analysis, a positive control group can be treated with Bafilomycin A1 (100 nM) for the last 4 hours of the experiment to block lysosomal degradation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the levels of LC3-II and p62 to the loading control (β-actin). Calculate the LC3-II/LC3-I ratio. Compare the treated samples to the vehicle control.

-

Visualizations

Caption: this compound inhibits the ULK1 complex, a key initiator of autophagy.

Caption: Workflow for assessing the cytotoxic and anti-autophagic effects of this compound.

References

- 1. invivogen.com [invivogen.com]

- 2. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Best Pharmacological Autophagy Inducers and Inhibitors | Bio-Techne [bio-techne.com]

- 4. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ULK1 Inhibitors in In vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[1][2] In many cancers, tumor cells become dependent on autophagy for survival and growth, making ULK1 an attractive therapeutic target.[1][3] Inhibition of ULK1 can suppress tumor growth, induce apoptosis, and potentially overcome resistance to other cancer therapies.[4]

These application notes provide a comprehensive guide for the utilization of ULK1 inhibitors in preclinical in vivo models, with a focus on experimental design, protocol execution, and data interpretation. While the user specified "MRT-81," this appears to be a non-standard designation. Therefore, this document will focus on a well-characterized ULK1 inhibitor, SBI-0206965, as a representative compound for this class of inhibitors.

Mechanism of Action

ULK1 is a key initiator of the autophagy cascade. Under cellular stress or nutrient deprivation, ULK1 is activated and phosphorylates downstream components of the autophagy machinery, including Beclin-1 and VPS34, leading to the formation of the autophagosome. ULK1 inhibitors, such as SBI-0206965, are small molecules that competitively bind to the ATP-binding pocket of ULK1, preventing its kinase activity. This blockade of ULK1-mediated phosphorylation events effectively halts the initiation of autophagy. In cancer cells that rely on autophagy for survival, this inhibition can lead to apoptosis and reduced tumor progression.

Signaling Pathway

The following diagram illustrates the central role of ULK1 in the autophagy signaling pathway and the mechanism of its inhibition.

Caption: ULK1 signaling pathway and point of inhibition.

Data Presentation

The following table summarizes representative quantitative data from preclinical studies using ULK1 inhibitors.

| Parameter | Cell Line | In Vivo Model | Treatment Group | Outcome | Reference |

| Tumor Growth | Neuroblastoma (SK-N-AS) | Xenograft (NSG mice) | Genetic inhibition of ULK1 (dnULK1) | Significant reduction in tumor growth | |

| Metastasis | Neuroblastoma (SK-N-AS) | Xenograft (NSG mice) | Genetic inhibition of ULK1 (dnULK1) | Significant reduction in metastatic disease | |

| Survival | Neuroblastoma (SK-N-AS) | Xenograft (NSG mice) | Genetic inhibition of ULK1 (dnULK1) | Prolonged survival of mice | |

| Apoptosis | Neuroblastoma (SK-N-AS) | Xenograft (NSG mice) | Genetic inhibition of ULK1 (dnULK1) | Promotion of apoptosis | |

| IC50 of ULK1 Kinase Activity | - | - | SBI-0206965 | 108 nM |

Experimental Protocols

In Vivo Xenograft Model for Neuroblastoma

This protocol is based on studies investigating the effect of ULK1 inhibition on neuroblastoma tumor growth.

1. Cell Culture and Preparation:

-

Culture human neuroblastoma cells (e.g., SK-N-AS) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

For genetic inhibition studies, stably transfect cells with a dominant-negative ULK1 (dnULK1) construct or an empty vector control.

-

Harvest cells during the logarithmic growth phase and resuspend in a sterile, ice-cold solution of PBS or a similar buffer at a concentration of 1 x 10^7 cells/100 µL.

2. Animal Model:

-

Use immunodeficient mice, such as NOD-scid gamma (NSG) mice, to prevent rejection of human tumor xenografts.

-

Acclimatize animals for at least one week before the start of the experiment.

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).

-

Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.

4. Treatment Administration (for small molecule inhibitors):

-

While the specific pharmacological properties of SBI-0206965 in animal models require further development, a general protocol for administering a small molecule inhibitor is as follows.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Prepare the ULK1 inhibitor (e.g., SBI-0206965) in a suitable vehicle (e.g., 5% DMSO + 95% [20% HPβCD in water]).

-

Administer the inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The dosage and frequency will need to be optimized for the specific compound and tumor model.

-

The control group should receive the vehicle only.

5. Monitoring and Endpoints:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size or signs of morbidity appear), euthanize the mice.

-

Harvest tumors for downstream analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to confirm inhibition of ULK1 signaling.

-

If investigating metastasis, harvest relevant organs (e.g., lungs, liver) for histological analysis.

Experimental Workflow Diagram

Caption: General workflow for in vivo xenograft studies.

Conclusion

The use of ULK1 inhibitors in in vivo models represents a promising strategy for preclinical cancer research. The protocols and data presented here provide a framework for designing and executing robust studies to evaluate the therapeutic potential of this class of compounds. Careful consideration of the animal model, treatment regimen, and endpoint analyses is crucial for obtaining meaningful and reproducible results. As research in this area progresses, further optimization of dosing and delivery for specific ULK1 inhibitors will be essential for their clinical translation.

References

- 1. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mskcc.org [mskcc.org]

- 4. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of a Novel Test Compound in Mice

Disclaimer: Publicly available information regarding a specific compound designated "MRT-81" is not available at the time of this writing. The following application notes and protocols are provided as a general guide for the dosage and administration of a novel small molecule test compound in mice for preclinical research, based on established methodologies. Researchers should adapt these protocols based on the specific physicochemical properties of their test compound, the experimental goals, and institutional animal care and use committee (IACUC) guidelines.

Introduction

These application notes provide detailed protocols for the preparation, dosage, and administration of a novel test compound to mice in a research setting. The selection of an appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles and ensuring animal welfare. This document outlines common administration routes, recommended dosages and volumes, and step-by-step procedures for in vivo studies.

Data Presentation: Recommended Administration Volumes and Needle Sizes for Mice

The following table summarizes the recommended maximum volumes and needle gauges for various administration routes in adult mice. Adherence to these guidelines is crucial to minimize animal distress and ensure accurate delivery of the test compound.[1]

| Administration Route | Maximum Volume (Adult Mouse) | Recommended Needle Gauge | Rate of Absorption |

| Intravenous (IV) | < 0.2 mL | 27-30 G | Very Rapid |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Rapid |

| Subcutaneous (SC) | < 2-3 mL (max 1 mL per site) | 25-27 G | Slow |

| Intramuscular (IM) | < 0.05 mL | 25-27 G | Moderate |

| Oral (PO) - Gavage | < 10 mL/kg (typically < 0.5 mL) | 20-22 G (ball-tipped) | Variable |

| Intranasal (IN) | < 0.05 mL | N/A (pipette) | Rapid |

Data compiled from publicly available guidelines on rodent administration techniques.[1]

Experimental Protocols

The following are detailed protocols for common routes of administration in mice. All procedures should be performed by trained personnel in accordance with approved animal welfare protocols.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a liquid formulation directly into the stomach.[2]

Materials:

-

Test compound formulated in an appropriate vehicle.

-

Oral gavage needle (flexible or rigid with a ball tip).

-

Syringe of appropriate size.

-

Animal scale.

Procedure:

-

Weigh the mouse to determine the correct volume of the formulation to administer.

-

Fill the syringe with the calculated volume of the test compound formulation and attach the gavage needle.

-

Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.

-

Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus until the tip is estimated to be in the stomach.

-

Slowly dispense the liquid from the syringe.

-

Gently remove the gavage needle.

-

Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Intraperitoneal (IP) Injection

IP injections are administered into the peritoneal cavity, allowing for rapid absorption.[3]

Materials:

-

Sterile test compound solution.

-

Sterile syringe and needle (25-27 G).

-

70% ethanol for disinfection.

-

Animal scale.

Procedure:

-

Weigh the mouse and calculate the required injection volume.

-

Draw the calculated volume of the sterile test compound solution into the syringe.

-

Position the mouse to expose the abdomen, tilting it slightly head-down to move the abdominal organs away from the injection site.

-

Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol.

-

Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or major blood vessels.

-

Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe.

-

Inject the solution smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

Intravenous (IV) Injection

IV injections, typically via the lateral tail vein, provide the most rapid and complete systemic distribution of a compound.

Materials:

-

Sterile test compound solution.

-

Sterile syringe and needle (27-30 G).

-

A warming device (e.g., heat lamp) to dilate the tail veins.

-

A mouse restrainer.

-

70% ethanol.

Procedure:

-

Weigh the mouse and prepare the injection solution.

-

Warm the mouse's tail using a heat lamp to make the lateral tail veins more visible and accessible.

-

Place the mouse in a restrainer, exposing the tail.

-

Wipe the tail with 70% ethanol.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

If correctly placed, a small amount of blood may enter the hub of the needle.

-

Slowly inject the solution. The vein should blanch, and there should be no resistance or swelling.

-

If swelling occurs, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse effects.

Subcutaneous (SC) Injection

SC injections are administered into the space between the skin and the underlying muscle, resulting in slower, more sustained absorption.

Materials:

-

Sterile test compound solution or suspension.

-

Sterile syringe and needle (25-27 G).

-

70% ethanol.

-

Animal scale.

Procedure:

-

Weigh the mouse and calculate the injection volume.

-

Prepare the syringe with the test compound.

-

Grasp the loose skin over the back of the neck or along the flank to form a "tent".

-

Wipe the area with 70% ethanol.

-

Insert the needle into the base of the skin tent, parallel to the body.

-

Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

-

Inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to aid dispersal.

-

Return the mouse to its cage and monitor.

Visualizations

Experimental Workflow for an In Vivo Study

References

Application Notes and Protocols for MRT-81 in Combination Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of MRT-81, a potent Smoothened (Smo) antagonist, with a focus on its potential use in combination with other cancer therapies. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.

Introduction to this compound and the Hedgehog Signaling Pathway

This compound is a small molecule inhibitor of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hedgehog pathway is a critical signaling cascade involved in embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and prostate.[4][5] By antagonizing Smo, this compound effectively blocks the activation of downstream effector proteins, primarily the GLI transcription factors, leading to the suppression of Hh target gene expression and subsequent inhibition of tumor growth and proliferation.

Data Presentation: In Vitro Efficacy of this compound

This compound has demonstrated potent inhibitory activity in several in vitro cellular assays. The following table summarizes the available quantitative data on the efficacy of this compound.

| Assay Type | Cell Line/Model | Agonist/Inducer | IC50 Value | Reference |

| Hedgehog Pathway Inhibition | Shh-light2 (NIH3T3) | Shh-conditioned medium | 41 nM | |

| Osteoblast Differentiation Inhibition | C3H10T1/2 mesenchymal cells | Smoothened agonist (SAG) | 64 nM | |

| Granule Cell Precursor (GCP) Proliferation Inhibition | Rat GCPs | Smoothened agonist (SAG) | < 10 nM | |

| BODIPY-cyclopamine Binding | HEK cells expressing human Smo | BODIPY-cyclopamine | 63 nM |

This compound in Combination with Other Cancer Therapies

The rationale for combining this compound with other cancer therapies stems from the role of the Hedgehog pathway in promoting tumor survival, drug resistance, and the maintenance of cancer stem cells. Preclinical and clinical studies with other Smoothened inhibitors have shown promising results when combined with chemotherapy, radiotherapy, targeted therapy, and immunotherapy.

Rationale for Combination Therapy:

-

Overcoming Drug Resistance: The Hh pathway is implicated in resistance to conventional chemotherapy and radiotherapy. Inhibition of this pathway with this compound may re-sensitize tumors to these agents.

-

Targeting Cancer Stem Cells: Cancer stem cells (CSCs) are often resistant to standard therapies and are a major cause of tumor recurrence. The Hh pathway is crucial for the self-renewal and survival of CSCs. Combining this compound with therapies that target the bulk of tumor cells could lead to more durable responses.

-

Synergistic Anti-Tumor Activity: Concurrent inhibition of the Hh pathway and other critical cancer signaling pathways (e.g., PI3K/mTOR) can result in synergistic anti-tumor effects.

-

Enhancing Immune Response: Hh pathway inhibition has been shown to modulate the tumor microenvironment and promote anti-tumor immune responses, suggesting a potential synergy with immune checkpoint inhibitors.

Illustrative Quantitative Data for this compound in Combination Therapy:

Due to the lack of specific published data for this compound in combination therapies, the following table presents hypothetical data to illustrate the potential synergistic effects when combined with a standard chemotherapeutic agent (e.g., Gemcitabine) in a pancreatic cancer cell line model. This data is for illustrative purposes only and requires experimental validation.

| Treatment | Pancreatic Cancer Cell Line (PANC-1) Proliferation Inhibition (IC50) | Combination Index (CI)* |

| This compound | 50 nM | - |

| Gemcitabine | 20 nM | - |

| This compound + Gemcitabine (1:1 ratio) | 8 nM (for Gemcitabine) | < 1 (Synergistic) |

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

1. Hedgehog Pathway Reporter Assay (Gli-Luciferase Assay)

This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

-

Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).

-

Procedure:

-

Seed Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the Hedgehog pathway by adding Sonic Hedgehog (Shh)-conditioned medium or a Smoothened agonist (e.g., SAG).

-

Incubate for 48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.

-

Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the this compound concentration.

-

2. Smoothened Binding Assay (BODIPY-cyclopamine Competition Assay)

This assay determines the ability of this compound to bind to the Smoothened receptor by competing with a fluorescently labeled Smo antagonist, BODIPY-cyclopamine.

-

Cell Line: HEK293 cells transiently or stably overexpressing human Smoothened.

-

Procedure:

-

Plate HEK-hSmo cells in a 96-well plate.

-

Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Add a constant concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells.

-

Incubate for 2 hours at 37°C in the dark.

-

Wash the cells with ice-cold PBS to remove unbound BODIPY-cyclopamine.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the IC50 value of this compound by plotting the fluorescence intensity against the log of the this compound concentration.

-

3. Granule Cell Precursor (GCP) Proliferation Assay

This assay assesses the inhibitory effect of this compound on the proliferation of primary cerebellar granule cell precursors, which is dependent on Hedgehog signaling.

-

Cell Source: Primary cerebellar granule cells isolated from postnatal day 7 (P7) rat or mouse pups.

-

Procedure:

-

Isolate and culture GCPs in a 96-well plate in serum-free medium.

-

Treat the cells with varying concentrations of this compound for 2 hours.

-

Induce proliferation by adding a Smoothened agonist (e.g., SAG).

-

After 48 hours, add a proliferation marker such as BrdU or [³H]-thymidine and incubate for an additional 24 hours.

-

Measure the incorporation of the proliferation marker using an appropriate detection method (e.g., ELISA for BrdU or scintillation counting for [³H]-thymidine).

-

Calculate the IC50 value of this compound by plotting the proliferation signal against the log of the this compound concentration.

-

4. Osteoblast Differentiation Inhibition Assay

This assay measures the ability of this compound to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process that can be induced by Hedgehog pathway activation.

-

Cell Line: C3H10T1/2, a mouse embryonic mesenchymal stem cell line.

-

Procedure:

-

Plate C3H10T1/2 cells in a 24-well plate and grow to confluence.

-

Induce osteoblast differentiation by treating the cells with an osteogenic medium containing a Smoothened agonist (e.g., SAG).

-

Simultaneously, treat the cells with varying concentrations of this compound.

-

Culture the cells for 6-7 days, changing the medium every 2-3 days.

-

Assess osteoblast differentiation by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, using a colorimetric or fluorometric assay.

-

Alternatively, for late-stage differentiation, stain for calcium deposits using Alizarin Red S.

-

Calculate the IC50 value of this compound by plotting the ALP activity or mineralization against the log of the this compound concentration.

-

Visualizations

Signaling Pathway

Caption: Canonical Hedgehog signaling pathway and the mechanism of action of this compound.

Experimental Workflow: In Vitro Evaluation of this compound

Caption: General workflow for the in vitro characterization of this compound.

Logical Relationship: Rationale for this compound Combination Therapy

Caption: Rationale for combining this compound with other cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]